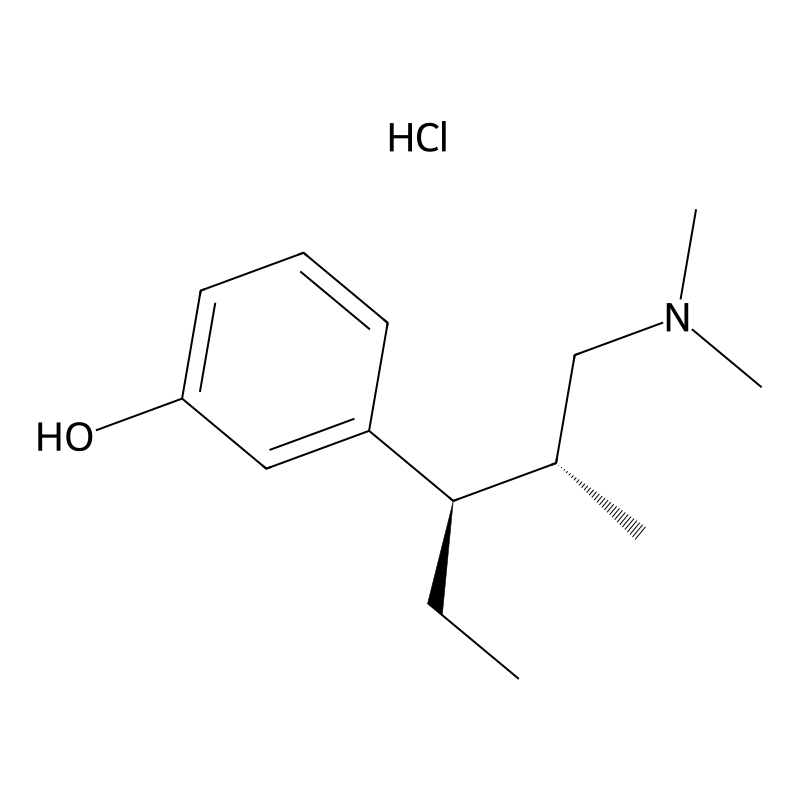

Tapentadol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tapentadol hydrochloride (CAS 175591-09-0) is a centrally acting synthetic analgesic characterized by a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) [2]. From a material selection and formulation perspective, the hydrochloride salt is designated as a Biopharmaceutics Classification System (BCS) Class I compound due to its high aqueous solubility and permeability[1]. Unlike older mixed-mechanism analogs in its class, it is a direct-acting molecule that does not rely on metabolic conversion to achieve its primary pharmacological effects [2]. This predictable pharmacokinetic profile, combined with its high solubility, makes Tapentadol hydrochloride a highly stable and reproducible active pharmaceutical ingredient (API) for both solid dosage and aqueous liquid formulation workflows.

Research Fit

Attempting to substitute Tapentadol hydrochloride with its closest in-class analog, Tramadol, or with Tapentadol free base introduces severe formulation and pharmacokinetic liabilities. Tramadol is a prodrug whose efficacy is heavily dependent on the CYP2D6 enzyme to generate its active (+)-M1 metabolite, creating unacceptable inter-individual variability in in-vivo models and clinical applications [1]. Furthermore, substituting the hydrochloride salt with Tapentadol free base compromises processability; the free base exhibits significantly poorer aqueous solubility and is prone to polymorphic interconversion under thermal stress, which leads to unpredictable dissolution profiles and uneven bioavailability in final dosage forms [2].

Interchangeability Risk

Metabolic activation profile differs from tramadol; study endpoints may not extrapolate directly

Synergistic dual mechanism (MOR+NRI) is unique; replacing with a pure MOR agonist may alter model responses

Neuropathic pain model results not directly replicable with other opioid classes

References

- [1] Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients. Clin Drug Investig. 2021.

- [2] WO 2014/023652 A1 - Polymorphous forms of tapentadol free base and their solubility profiles. World Intellectual Property Organization, 2014.

Aqueous Solubility and Formulation Capacity

The selection of the hydrochloride salt over the free base is driven by critical solubility metrics required for liquid and high-dose solid formulations. Tapentadol hydrochloride achieves an aqueous solubility of 34 to 35 g/100 mL in water and 0.1 N HCl [1]. In contrast, converting the compound to its free base form (e.g., at a pH of 12.48) drops the solubility to 3.4 g/100 mL [1]. This 10-fold difference dictates the compound's processability in aqueous environments.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 34 to 35 g/100 mL (Tapentadol HCl) |

| Comparator Or Baseline | 3.4 g/100 mL (Tapentadol free base at pH 12.48) |

| Quantified Difference | 10-fold increase in aqueous solubility |

| Conditions | Water and 0.1 N HCl vs high pH environments |

The superior solubility of the HCl salt is mandatory for developing high-concentration liquid formulations and ensuring BCS Class 1 dissolution criteria are met.

Metabolic Independence and Pharmacokinetic Reproducibility

Unlike Tramadol, which requires metabolic conversion by the highly polymorphic CYP2D6 enzyme to form its active O-desmethyltramadol (M1) metabolite, Tapentadol hydrochloride is a direct-acting analgesic [1]. It is metabolized primarily via Phase II glucuronidation, effectively bypassing CYP450-dependent pathways [1]. This eliminates the extreme variability seen between poor, extensive, and ultra-rapid metabolizers when using Tramadol.

| Evidence Dimension | CYP2D6 Metabolic Dependency |

| Target Compound Data | 0% reliance on CYP2D6 for primary MOR activation |

| Comparator Or Baseline | High reliance (Tramadol requires CYP2D6 conversion to (+)-M1 metabolite) |

| Quantified Difference | Elimination of CYP2D6-driven pharmacokinetic variability |

| Conditions | In-vivo hepatic metabolism (Phase I vs Phase II pathways) |

Bypassing CYP450 metabolic pathways eliminates genetic variability, ensuring highly reproducible dose-response curves in both research models and clinical use.

Receptor Selectivity and Off-Target Reduction

Tapentadol hydrochloride provides a targeted MOR-NRI profile with significantly reduced off-target serotonergic activity compared to Tramadol. While Tapentadol binds effectively to the human MOR (Ki = 0.16 μM) and NET (Ki = 8.8 μM), it is nearly 5-fold less potent at inhibiting the serotonin transporter (SERT) than Tramadol [1]. This quantitative reduction in SERT affinity directly correlates to a lower incidence of serotonergic side effects, such as nausea and serotonin syndrome risk.

| Evidence Dimension | Serotonin Transporter (SERT) Inhibition |

| Target Compound Data | Minimal SERT affinity |

| Comparator Or Baseline | High SERT affinity (Tramadol) |

| Quantified Difference | Nearly 5-fold lower potency for SERT inhibition compared to tramadol |

| Conditions | In-vitro recombinant human transporter binding assays |

The reduced serotonergic activity minimizes off-target toxicity, providing a cleaner pharmacological profile for targeted MOR/NRI research.

Intrinsic Antimicrobial Stability for Parenteral Formulations

A unique material advantage of Tapentadol hydrochloride is its intrinsic antimicrobial properties in aqueous solutions. When formulated at a buffered pH of 4.0 to 5.5, Tapentadol hydrochloride concentrations between 0.10 and 8.00 mg/mL exhibit sufficient antimicrobial efficacy to meet pharmacopeial standards without the addition of standard preservatives or antioxidants [1]. This fundamentally differentiates it from other opioid solutions that require complex preservative systems.

| Evidence Dimension | Intrinsic Antimicrobial Efficacy |

| Target Compound Data | Sufficient antimicrobial activity without added preservatives |

| Comparator Or Baseline | Standard opioid solutions requiring sodium benzoate or parabens |

| Quantified Difference | Enables 0% added preservative formulations at 0.10–8.00 mg/mL |

| Conditions | Aqueous parenteral or oral solutions buffered at pH 4.0–5.5 |

This intrinsic stability drastically simplifies parenteral formulation workflows by reducing excipient requirements and lowering the risk of excipient-driven degradation.

Preservative-Free Parenteral Formulation

Due to its intrinsic antimicrobial properties at pH 4.0-5.5, Tapentadol hydrochloride is the optimal precursor for developing stable, low-excipient injectable solutions. This allows formulators to bypass the use of antioxidants and preservatives, reducing the risk of injection-site reactions and excipient incompatibilities[1].

Pharmacogenetically Independent Pain Modeling

In pre-clinical and clinical research requiring mixed-mechanism analgesia, Tapentadol hydrochloride is selected over Tramadol to eliminate CYP2D6-driven variability. Its direct-acting nature ensures that dose-response curves in nociceptive and neuropathic models reflect true receptor affinity rather than subject-specific metabolic rates [2].

High-Concentration Oral Liquid Manufacturing

Leveraging the 34 g/100 mL aqueous solubility of the hydrochloride salt, manufacturers can produce high-dose, low-volume oral solutions that cannot be achieved with the free base. This solubility profile ensures that the API remains fully dissolved across a range of storage temperatures, preventing precipitation in the final commercial product[1].

Application Fit Matrix

References

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H361 (98.46%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute pain

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard

Wikipedia

FDA Medication Guides

Tapentadol Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

COLLEGIUM PHARM INC

12/15/2023

Nucynta

TABLET;ORAL

SOLUTION;ORAL

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types